disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonates, disulfides, and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps, including the formation of disulfide bonds and the incorporation of sulfonate groupsThe final step involves the formation of the disulfide linkage, which is achieved through oxidation reactions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. The process involves the use of advanced reactors and purification systems to handle the complex reactions and intermediates. The key steps include the controlled addition of reagents, precise temperature control, and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker with similar functional groups but different reactivity and applications.
3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt: A compound with a similar structural motif but different biological activity.
Uniqueness
Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of disulfide and sulfonate functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26N2Na2O14S4 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C20H28N2O14S4.2Na/c23-15-11-13(39(29,30)31)19(27)21(15)35-17(25)7-3-1-5-9-37-38-10-6-2-4-8-18(26)36-22-16(24)12-14(20(22)28)40(32,33)34;;/h13-14H,1-12H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
OGWSYBCNDPRGAV-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCSSCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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